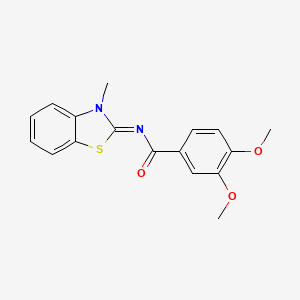

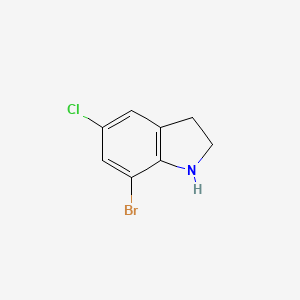

3,4-二甲氧基-N-(3-甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest due to their potential biological applications. In the study of microwave-assisted facile synthesis, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized using a solvent-free method under microwave irradiation . Similarly, another research effort led to the synthesis of N-substituted imidazolylbenzamides, which showed promising cardiac electrophysiological activity . Additionally, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Lastly, novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were efficiently synthesized through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives were confirmed using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectral study, and elemental analysis were employed to ascertain the structures of the synthesized compounds in the first study . These techniques are crucial for verifying the expected molecular frameworks and for ensuring the purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are characterized by their efficiency and specificity. The synthesis of Schiff’s bases under microwave irradiation is an example of a reaction that benefits from reduced reaction times and solvent-free conditions, which are advantageous for environmental and economic reasons . The heterocyclization process used to create substituted benzamides is another example of a targeted chemical reaction that leads to the formation of desired products with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures and the presence of various functional groups. These properties are essential for determining the compounds' suitability for drug development, including their pharmacokinetic and pharmacodynamic profiles. The molecular docking study and ADMET properties prediction performed in the first study provide insights into the oral drug-like behavior of the synthesized compounds, which is critical for their potential use as anticancer agents.

Biological Evaluation

The synthesized benzamide derivatives were evaluated for their biological activity. Most of the compounds in the first study exhibited promising anticancer activity against a panel of human cancer cell lines, with some showing GI50 values comparable to the standard drug Adriamycin . The cardiac electrophysiological activity of N-substituted imidazolylbenzamides was also notable, with some compounds showing potency and efficacy in in vivo models of reentrant arrhythmias . The inhibitory potential of benzamide derivatives against various enzymes, such as alkaline phosphatase and ecto-5'-nucleotidases, was investigated, indicating their potential to bind nucleotide protein targets .

科学研究应用

苯并噻唑衍生物在科学研究中的应用

化学和生物学意义苯并噻唑是一种杂环化合物,由苯环稠合噻唑环构成。这种结构基序在天然产物和合成化合物中普遍存在,表现出广泛的生物活性。苯并噻唑及其衍生物因其抗菌、镇痛、抗炎、抗结核、抗病毒和抗氧化特性而被认为是开发新治疗剂的关键部分(Sumit, Arvind Kumar, & A. Mishra, 2020)。它们的分子结构支撑着几种有效的药物,突出了它们在药物化学中的重要性。

结构多样性和药理活性苯并噻唑衍生物独特的结构框架允许高度多样性,从而产生具有各种药理活性的化合物。这种结构适应性对于发现和开发毒性较小的新药至关重要。具体而言,苯并噻唑的 C-2 和 C-6 位上的修饰已被证明可以产生具有多种生物活性的化合物,突出了该支架在药物发现中的重要性(M. Bhat & S. L. Belagali, 2020)。

合成与应用苯并噻唑衍生物的合成及其在药物化学中的应用已被广泛综述,表明它们在解决各种疾病中的作用。广泛的活性包括抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤和抗炎作用。这种多功能性使苯并噻唑成为寻找新治疗剂的很有希望的化合物(Rangappa S. Keri, M. Patil, S. Patil, & Srinivasa Budagumpi, 2015)。

未来方向

属性

IUPAC Name |

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPXBKSMWABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)